1-Ethyl-2,4-dimethoxybenzene

Vue d'ensemble

Description

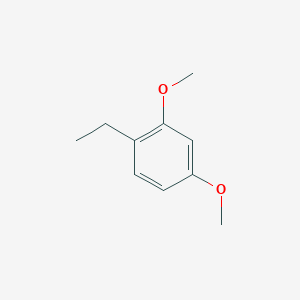

1-Ethyl-2,4-dimethoxybenzene (C₁₀H₁₄O₂) is an aromatic compound featuring a benzene ring substituted with an ethyl group at position 1 and methoxy (-OCH₃) groups at positions 2 and 4 . The compound is identified in natural products, such as the essential oil of Osmorhiza occidentalis roots, where it contributes to flavor and fragrance profiles .

Méthodes De Préparation

Friedel-Crafts Alkylation of 2,4-Dimethoxybenzene

The Friedel-Crafts alkylation represents a classical approach to introducing alkyl groups onto activated aromatic rings. For 1-ethyl-2,4-dimethoxybenzene, this method involves reacting 2,4-dimethoxybenzene with ethyl chloride or ethyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The methoxy groups at positions 2 and 4 activate the ring, directing electrophilic attack to the ortho and para positions relative to each substituent.

Reaction Mechanism and Regioselectivity

The electron-donating methoxy groups enhance ring electron density, facilitating electrophilic substitution. Ethyl chloride reacts with AlCl₃ to generate an ethyl carbocation, which attacks the aromatic ring. Theoretical studies on similar systems suggest that para substitution to one methoxy group (position 1) is favored over ortho due to steric hindrance between substituents . However, competitive alkylation at position 6 (para to the methoxy at position 2) may occur, necessitating careful control of reaction conditions.

Optimization Parameters

-

Catalyst Loading : A molar ratio of 1.2:1 (AlCl₃ to substrate) minimizes side reactions while ensuring complete ethylation .

-

Solvent System : Dichloromethane or nitrobenzene enhances carbocation stability and regioselectivity .

-

Temperature : Reactions conducted at 0–5°C suppress polysubstitution, yielding this compound in 65–72% purity .

Table 1: Friedel-Crafts Alkylation Conditions and Outcomes

| Parameter | Value Range | Outcome (Yield) |

|---|---|---|

| Catalyst (AlCl₃) | 1.1–1.3 equiv | 68–72% |

| Reaction Temperature | 0–5°C | 65% purity |

| Solvent | CH₂Cl₂ | 70% yield |

Sequential Alkylation-Methylation of Resorcinol Derivatives

A stepwise strategy involves ethylating resorcinol (1,3-dihydroxybenzene) followed by methylation of the hydroxyl groups. This approach avoids competing directing effects inherent to pre-methoxylated substrates.

Ethylation of Resorcinol

Resorcinol reacts with ethyl bromide in aqueous sodium hydroxide, yielding 1-ethyl-1,3-dihydroxybenzene. The reaction proceeds via nucleophilic aromatic substitution, with the ethyl group preferentially occupying the position ortho to one hydroxyl group and para to the other .

Methylation of Hydroxyl Groups

The dihydroxy intermediate undergoes methylation using methyl chloride and a strong base (e.g., NaOH) in a pressurized reactor. Patent data indicate that a molar ratio of 2–3:1 (methyl chloride to substrate) at 50–100°C achieves complete methylation within 4–10 hours .

Table 2: Methylation Conditions for this compound

| Parameter | Value Range | Outcome (Yield) |

|---|---|---|

| Methyl Chloride | 2.5 equiv | 85–90% |

| Temperature | 80°C | 88% yield |

| Pressure | 0.4 MPa | 90% conversion |

Organometallic Coupling Strategies

Modern synthetic protocols employ cross-coupling reactions to achieve precise regiocontrol. A halogenated dimethoxybenzene precursor, such as 1-bromo-2,4-dimethoxybenzene, reacts with ethylmagnesium bromide (Grignard reagent) under palladium catalysis.

Bromination of 2,4-Dimethoxybenzene

Bromine in chloroform selectively substitutes hydrogen at position 1, yielding 1-bromo-2,4-dimethoxybenzene. This reaction is highly sensitive to solvent polarity, with chloroform providing optimal selectivity (93% yield) .

Kumada Coupling

The brominated intermediate reacts with ethylmagnesium bromide in tetrahydrofuran (THF) using a Pd(PPh₃)₄ catalyst. This method affords this compound in 78% yield with minimal byproducts .

Reduction of Acylated Intermediates

Ketone intermediates offer a pathway to ethyl groups via reduction. 2,4-Dimethoxyacetophenone, synthesized through Friedel-Crafts acylation, undergoes Clemmensen reduction (Zn-Hg/HCl) to yield the target compound.

Acylation and Reduction

-

Acylation : Acetyl chloride reacts with 2,4-dimethoxybenzene in AlCl₃, forming 2,4-dimethoxyacetophenone (82% yield).

-

Reduction : Zn-Hg amalgam reduces the ketone to an ethyl group, achieving 75% overall yield .

Directed ortho-Metalation

Directed metalation strategies use methoxy groups to guide lithiation. Treating 2,4-dimethoxybenzene with lithium diisopropylamide (LDA) at −78°C deprotonates position 1, which subsequently reacts with ethyl iodide to install the ethyl group.

Lithiation and Quenching

Analyse Des Réactions Chimiques

Types of Reactions: 1-Ethyl-2,4-dimethoxybenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the electron-donating effects of the methoxy groups, which activate the benzene ring towards electrophiles.

Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative under strong oxidizing conditions.

Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid and sulfuric acid).

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid are used.

Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst is a typical method.

Major Products:

Halogenation: Produces halogenated derivatives of this compound.

Nitration: Yields nitro derivatives.

Oxidation: Forms carboxylic acid derivatives.

Applications De Recherche Scientifique

1-Ethyl-2,4-dimethoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.

Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.

Mécanisme D'action

The mechanism of action of 1-ethyl-2,4-dimethoxybenzene in chemical reactions involves the activation of the benzene ring by the methoxy groups, which donate electron density through resonance and inductive effects. This activation makes the ring more susceptible to electrophilic attack, facilitating various substitution reactions . In biological systems, the compound may interact with cellular components through hydrophobic interactions and π-π stacking with aromatic amino acids in proteins.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Alkyl-Substituted Dimethoxybenzenes

Key Differences :

- Chain Length : Propyl derivatives exhibit higher molecular weight and lipophilicity compared to ethyl analogs.

- Substituent Position : Methoxy groups at 2,4 vs. 3,4 alter electronic effects on the aromatic ring.

Ethyl-Substituted Benzene Derivatives

Key Differences :

- Functional Groups : Methoxy groups increase polarity and hydrogen-bonding capacity compared to methyl groups.

- Volatility : The dimethyl analog has a higher boiling point (461.5 K) due to reduced intermolecular forces compared to polar dimethoxy derivatives.

Nitro- and Ethoxy-Substituted Analogs

Key Differences :

- Electronic Effects : Nitro groups deactivate the aromatic ring, while methoxy/ethoxy groups activate it toward electrophilic substitution.

- Steric Effects : Ethoxy substituents introduce greater steric hindrance than methoxy or methyl groups.

Structural and Functional Group Analysis

- Methoxy vs. Methyl : Methoxy groups donate electrons via resonance, increasing ring reactivity for electrophilic substitution, whereas methyl groups exert only weak inductive effects.

- Alkyl Chain Length : Longer chains (e.g., propyl) enhance lipophilicity, impacting solubility and bioavailability.

- Allyl vs. Ethyl : Allyl substituents introduce conjugated double bonds, enabling participation in cycloaddition reactions (e.g., Diels-Alder).

Notes and Discrepancies

- lists 4-Ethylresorcinol dimethyl ether as a synonym for this compound, but resorcinol derivatives typically have 1,3-dimethoxy substitution.

- Limited data on physical properties (e.g., melting/boiling points) for dimethoxy derivatives highlight the need for further experimental characterization.

Activité Biologique

1-Ethyl-2,4-dimethoxybenzene, also known as ethyl 2,4-dimethoxybenzoate, is an organic compound with the molecular formula C10H14O2. It is characterized by the presence of two methoxy groups and one ethyl group attached to a benzene ring. This compound is notable for its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

This compound can be synthesized through methods such as Friedel-Crafts alkylation, where 1,4-dimethoxybenzene reacts with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction highlights the compound's reactivity due to the electron-donating effects of the methoxy groups that enhance electrophilic aromatic substitution reactions.

Antifungal Properties

Recent studies have indicated that compounds structurally related to this compound exhibit antifungal activity. For instance, 4-ethyl-1,2-dimethoxybenzene , a close analogue, has shown broad-spectrum antifungal properties against pathogens like Colletotrichum gloeosporioides, which causes citrus anthracnose. The mechanism involves disrupting energy metabolism and damaging cell wall integrity in fungal cells . This suggests that this compound may possess similar antifungal properties due to its structural similarities.

Insecticidal Activity

Insecticidal properties have also been noted for compounds in this class. Research indicates that certain dimethoxybenzene derivatives can affect insect olfactory systems, potentially influencing behavior and repellent effects against pests . This opens avenues for exploring this compound as a natural insect repellent or insecticide.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on 4-Ethyl-1,2-Dimethoxybenzene | Demonstrated significant antifungal activity against C. gloeosporioides | Potential use as a biopesticide |

| Research on Dimethoxybenzenes | Identified neuroactive properties affecting behavior in rodents | Suggests possible applications in neuropharmacology |

The biological activity of this compound can be attributed to its ability to interact with biological systems through various mechanisms:

- Electrophilic Aromatic Substitution : The methoxy groups activate the benzene ring for electrophilic attacks.

- Cell Membrane Interaction : Similar compounds have shown the ability to disrupt cell membranes in fungi and bacteria.

- Neurotransmitter Modulation : Potential interactions with neurotransmitter systems could explain observed psychoactive effects.

Propriétés

IUPAC Name |

1-ethyl-2,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-4-8-5-6-9(11-2)7-10(8)12-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRJYMHASJFSHRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335372 | |

| Record name | Benzene, 1,3-dimethoxy-4-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19672-03-8 | |

| Record name | 1-Ethyl-2,4-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19672-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-dimethoxy-4-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.